molecular formula C15H21N3O3S B2494588 [(4-Ethoxy-3-methylphenyl)sulfonyl](3-imidazolylpropyl)amine CAS No. 873671-70-6

[(4-Ethoxy-3-methylphenyl)sulfonyl](3-imidazolylpropyl)amine

Cat. No.: B2494588
CAS No.: 873671-70-6
M. Wt: 323.41
InChI Key: MYXKHZCTXBKEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxy-3-methylphenyl)sulfonylamine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a methylphenyl group, a sulfonyl group, and an imidazolylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-3-methylphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Ethoxy-3-methylphenylsulfonyl chloride: This intermediate is synthesized by reacting 4-ethoxy-3-methylphenol with chlorosulfonic acid under controlled conditions.

    Formation of 3-Imidazolylpropylamine: This intermediate is prepared by reacting imidazole with 3-chloropropylamine in the presence of a base.

    Coupling Reaction: The final step involves the coupling of 4-ethoxy-3-methylphenylsulfonyl chloride with 3-imidazolylpropylamine in the presence of a suitable base, such as triethylamine, to yield (4-Ethoxy-3-methylphenyl)sulfonylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-Ethoxy-3-methylphenyl)sulfonylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The compound can act as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    [(4-Ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: This compound shares a similar sulfonyl group but has a piperidinecarboxamide moiety instead of an imidazolylpropyl group.

    3-Formylphenylboronic Acid: Although structurally different, this compound is used in similar research applications, particularly in organic synthesis and medicinal chemistry.

Uniqueness

(4-Ethoxy-3-methylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to block potassium channels sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

4-ethoxy-N-(3-imidazol-1-ylpropyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-3-21-15-6-5-14(11-13(15)2)22(19,20)17-7-4-9-18-10-8-16-12-18/h5-6,8,10-12,17H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXKHZCTXBKEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.